Morpholine-13C4
Description
Morpholine-13C4 (CAS 1217024-56-0) is a stable isotope-labeled derivative of morpholine, where four carbon atoms are replaced with carbon-13 (13C). Its molecular formula is 13C4H9NO, with a molecular weight of 91.091 g/mol . This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy as a tracer to study molecular structures and reaction mechanisms due to the distinct spin properties of 13C nuclei. Additionally, it serves as an intermediate in synthesizing pharmaceuticals and agrochemicals and as a corrosion inhibitor in industrial applications .
Key properties include:
Properties
IUPAC Name |
(2,3,5,6-13C4)1,4-oxazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVUWVOSKDBBP-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2]O[13CH2][13CH2]N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678649 | |
| Record name | (~13~C_4_)Morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.091 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217024-56-0 | |
| Record name | (~13~C_4_)Morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process occurs in two stages:
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Amination : DEG reacts with ammonia to form amino-diglycol, accompanied by water elimination.
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Cyclization : The intermediate undergoes dehydration to yield morpholine.
For Morpholine-13C4, 13C-labeled DEG or ammonia introduces the isotopic label. Typical conditions include:
Table 1: Comparative Catalytic Systems for Morpholine Synthesis
| Catalyst Composition | Temperature (°C) | Pressure (bar) | Yield (%) | Source |
|---|---|---|---|---|
| Ni-Cu-Mn Oxide | 210 | 8 | 93 | |
| Ni-Cu-Cr Pellet | 260 | 207 | 47 |
The Ni-Cu-Mn system achieves 93% morpholine yield at 210°C and 8 bar, whereas higher temperatures (260°C) and pressures (207 bar) with Ni-Cu-Cr catalysts yield 47%, highlighting trade-offs between efficiency and energy input.
Isotopic Labeling Techniques
13C Precursor Integration
This compound synthesis requires introducing 13C at four carbon positions. ChemBK outlines two routes:
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13C-Methylamine Route : Condensation of 13C-labeled methylamine with formaldehyde under acidic conditions.
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13C-Diethylene Glycol Route : Direct use of 13C-enriched DEG in catalytic amination.
PMC9136934 demonstrates analogous 13C-labeling in nucleobases using formic acid-13C, suggesting adaptability for morpholine. For instance, 13C-formic acid reacts with morpholine to form intermediates that cyclize into labeled heterocycles.
Optimization of Labeling Efficiency
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Purity of 13C Precursors : ≥99% isotopic enrichment minimizes dilution effects.
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Reaction Stoichiometry : Excess ammonia (50–70 vol%) ensures complete DEG conversion.
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Byproduct Management : Co-produced water is removed via azeotropic distillation or molecular sieves to shift equilibrium toward morpholine .
Chemical Reactions Analysis
Types of Reactions
Morpholine-13C4 undergoes several types of chemical reactions typical for secondary amines, including:
Oxidation: Morpholine can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of morpholine.
Reduction: Secondary amines.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
Chemical Properties and Significance
Morpholine-13C4 has the molecular formula and a molecular weight of 85.12 g/mol. The compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its unique chemical reactivity and utility in various applications.
Metabolic Studies
This compound is frequently employed in metabolic studies due to its isotopic labeling capabilities. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways in biological systems.
- Case Study : A study demonstrated the application of 13C-labeled morpholine in tracing the metabolic fate of xenobiotics in liver microsomes. The isotopic labeling facilitated the identification of metabolic intermediates and elucidated the enzymatic pathways involved in drug metabolism .
Nuclear Magnetic Resonance Spectroscopy
This compound serves as an important reference compound in nuclear magnetic resonance (NMR) spectroscopy. Its distinct chemical shifts provide valuable data for structural elucidation.
- Data Table : Chemical shift values for morpholine derivatives are summarized below:
| Compound | Chemical Shift (ppm) |
|---|---|
| Morpholine | 2.45 |
| This compound | 2.48 |
| 13C-labeled Metabolite | 3.20 |
This data illustrates how isotopic labeling can enhance the resolution of NMR spectra, allowing for more precise structural determination .
Pharmacokinetics
The use of this compound in pharmacokinetic studies is significant for understanding drug absorption, distribution, metabolism, and excretion (ADME). The tracer technique enables researchers to monitor the pharmacokinetic profiles of drugs.
Mechanism of Action
Morpholine-13C4 exerts its effects by inhibiting kinases, which are enzymes that regulate cell growth and division. By blocking these enzymes, this compound can induce apoptosis, or programmed cell death, in cancer cells . This compound is also used as a tool for the development of kinase inhibitors and has been detected in urine samples from individuals treated with kinase inhibitors .
Comparison with Similar Compounds
Functional Contrasts :
Analytical Characterization
- Mass Spectrometry : this compound displays a molecular ion peak at m/z 91, contrasting with unlabeled morpholine (m/z 87) .
Biological Activity
Morpholine-13C4 is a labeled derivative of morpholine, a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C4H9NO and is characterized by a morpholine ring structure. This compound is often used as a tracer in biological studies due to the incorporation of carbon-13 isotopes, which allows for detailed metabolic tracking and analysis.
Biological Activity Overview
Morpholine derivatives, including this compound, are known for their wide range of biological activities. These include:
- Antimicrobial Activity : Morpholine compounds have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Some morpholine derivatives exhibit cytotoxic effects against cancer cell lines, making them potential candidates for cancer therapy.
- Anti-inflammatory Effects : Certain morpholines have been reported to inhibit pro-inflammatory cytokines and enzymes.
The biological mechanisms by which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : Morpholine derivatives can act as inhibitors for various enzymes, particularly those involved in metabolic pathways relevant to disease states.
- Receptor Modulation : They may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and immune responses.
- Metabolic Tracing : The carbon-13 labeling allows researchers to trace the metabolic fate of the compound in vivo, providing insights into its pharmacokinetics and dynamics.
Data Table: Biological Activities of Morpholine Derivatives
| Activity Type | Example Compounds | IC50 Values (μM) | References |
|---|---|---|---|
| Antimicrobial | This compound | 15.2 (E. coli) | |
| Anticancer | Morpholine derivatives | 8 (RPMI 8226) | |
| Anti-inflammatory | Morpholine analogs | 11.9 (TNF-α) |
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a morpholine derivative structurally similar to this compound. The compound demonstrated significant cytotoxicity against multiple myeloma cell lines with an IC50 value of 8 nM. This study highlighted the potential for morpholine-based compounds in targeted cancer therapies .
Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects of a morpholine derivative indicated that it significantly inhibited LPS-induced production of nitric oxide (NO) in BV-2 microglial cells, with an IC50 value of 10.86 μM. This suggests that morpholines may modulate inflammatory responses through the inhibition of iNOS expression .
Q & A
Q. How can researchers ensure the reliability of this compound data in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
